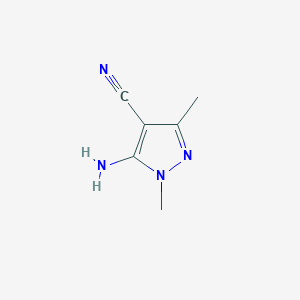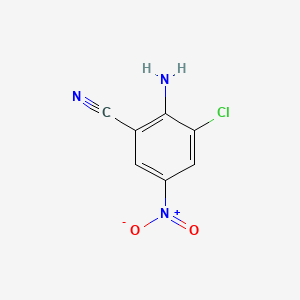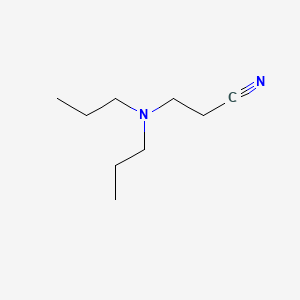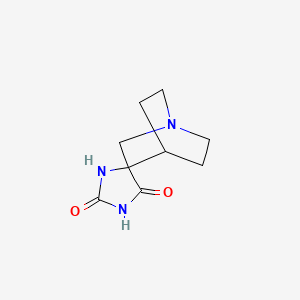
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves several key reactions, highlighting its versatility and utility in organic synthesis. One notable method involves the Michael-type addition reaction, which demonstrates excellent regio-selectivity, yielding pyrazole derivatives as the exclusive product without forming other regioisomers or uncyclised hydrazide. This process is facilitated by the use of ethanol and fluorinated ethanol as solvents, resulting in yields ranging from good to excellent under mild reaction conditions (S. Plem, D. Müller, & M. Murguía, 2015). Additionally, the compound can be prepared by reacting malononitrile dimer with hydrazine, showcasing its ability to undergo smooth reactions with chloroacetyl chloride to form various intermediates in good yield, further emphasizing its role as a key intermediate in the synthesis of complex molecules (V. Dotsenko, A. M. Semenova, & N. Aksenov, 2020).
Molecular Structure Analysis
The molecular structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile and its derivatives has been elucidated through crystallographic studies, revealing the importance of intermolecular interactions in stabilizing the crystal structure. For instance, the structure is characterized by intermolecular N-H…N and C-H…Cl interactions, which play a crucial role in the formation of centrosymmetric dimers and contribute to the overall stability of the crystal structure (N. Fathima, M. I. Khazi, I. Khazi, & N. Begum, 2014).
Chemical Reactions and Properties
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. It reacts smoothly with dimethyl acetylenedicarboxylate in the presence of potassium carbonate, leading to the formation of trimethyl tetrahydro derivatives through a double Michael reaction followed by cyclization. This highlights its potential in constructing complex molecular architectures (Y. Tominaga et al., 1997).
Applications De Recherche Scientifique
Organic and Medicinal Synthesis
- 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- The outcomes include the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Synthesis of Condensed Heterocyclic Systems
- 3 (5)-Aminopyrazoles, which include your compound, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
- The methods of application involve various synthetic transformations .
- The outcomes include the synthesis of novel and applicable heterocyclic compounds .
Antibacterial and Antifungal Activities
- Certain derivatives of pyrazoles have shown promising antifungal and antibacterial activity .
- The methods of application involve testing these compounds against various bacterial and fungal species .
- The outcomes include the identification of compounds with significant antibacterial and antifungal activities .
Green Chemistry
- A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .
- The method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .
- The outcomes include the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Biological Activities
- Pyrazoles, including your compound, are known to have a wide range of biological activities .
- They are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
- The methods of application involve testing these compounds in various biological assays .
- The outcomes include the identification of compounds with significant biological activities .
Synthesis of Sulfanylated Pyrazoles
- This method provides a simple and reliable way to create valuable sulfanylated pyrazoles .
- The method is carried out under metal- and solvent-free conditions .
- The outcomes include the synthesis of valuable sulfanylated pyrazoles .
Synthesis of Complex Molecules
- 5-Amino-pyrazoles are used in the synthesis of complex molecules .
- The method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .
- The outcomes include the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Biological Activities
- Pyrazoles, including your compound, are known to have a wide range of biological activities .
- They are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
- The methods of application involve testing these compounds in various biological assays .
- The outcomes include the identification of compounds with significant biological activities .
Synthesis of Sulfanylated Pyrazoles
Safety And Hazards
Propriétés
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSBIMCUGPBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277316 | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
54820-92-7 | |
| Record name | 54820-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 54820-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dimethyl-5-amino-4-cyanopyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F83AC5NX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)





